Reduced Hydrogen Bond Donor Count Improves Drug-Likeness Metrics Relative to 5-Acetyluracil
The N3-methyl substitution on 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione eliminates one hydrogen bond donor relative to the des-methyl comparator 5-acetyluracil (CAS 6214-65-9). This structural change reduces the HBD count from 2 to 1, lowers the topological polar surface area from 75.3 Ų to 66.5 Ų, and shifts the computed XLogP3 from −1.1 to −0.9 [1][2]. In scaffold-to-lead campaigns, a lower HBD count is associated with improved passive transcellular permeability, and TPSA values below 140 Ų are predictive of oral bioavailability according to the Veber rules [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 66.5 Ų; XLogP3 = −0.9; MW = 168.15 g/mol |
| Comparator Or Baseline | 5-Acetyluracil (CAS 6214-65-9): HBD = 2; TPSA = 75.3 Ų; XLogP3 = −1.1; MW = 154.12 g/mol |
| Quantified Difference | HBD reduction: 1 donor (50% decrease); TPSA reduction: 8.8 Ų (11.7% decrease); XLogP3 increase: +0.2 log units |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18); structural comparison between PubChem CIDs 71755660 and 234581 |
Why This Matters
For procurement decisions in medicinal chemistry programs, the reduced HBD count and lower TPSA directly translate to improved predicted membrane permeability, making this compound a more suitable starting scaffold for CNS or intracellular target campaigns compared to 5-acetyluracil.
- [1] PubChem CID 71755660. Computed Properties: HBD = 1, TPSA = 66.5 Ų, XLogP3 = −0.9. 2025. View Source
- [2] PubChem CID 234581 (5-Acetyluracil). Computed Properties: HBD = 2, TPSA = 75.3 Ų, XLogP3 = −1.1. 2025. View Source
- [3] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
